Cas no 2227699-45-6 ((2S)-5-cyclopentylpentan-2-amine)

(2S)-5-cyclopentylpentan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-5-cyclopentylpentan-2-amine
- 2227699-45-6
- EN300-1823596
-
- インチ: 1S/C10H21N/c1-9(11)5-4-8-10-6-2-3-7-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
- InChIKey: JAGLLSLOMRNDEQ-VIFPVBQESA-N
- ほほえんだ: N[C@@H](C)CCCC1CCCC1
計算された属性
- せいみつぶんしりょう: 155.167399674g/mol
- どういたいしつりょう: 155.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 95
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26Ų
(2S)-5-cyclopentylpentan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823596-2.5g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1823596-5.0g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1823596-5g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1823596-10g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1823596-0.25g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1823596-0.05g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1823596-1.0g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1823596-0.5g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1823596-10.0g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1823596-0.1g |
(2S)-5-cyclopentylpentan-2-amine |
2227699-45-6 | 0.1g |
$867.0 | 2023-09-19 |
(2S)-5-cyclopentylpentan-2-amine 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
(2S)-5-cyclopentylpentan-2-amineに関する追加情報
Comprehensive Overview of (2S)-5-cyclopentylpentan-2-amine (CAS No. 2227699-45-6): Properties, Applications, and Research Insights
The compound (2S)-5-cyclopentylpentan-2-amine (CAS No. 2227699-45-6) is a chiral amine derivative with a cyclopentyl moiety, which has garnered significant attention in pharmaceutical and organic synthesis research. Its unique structural features, including the cyclopentyl group and the (2S)-stereocenter, make it a valuable intermediate for designing bioactive molecules. Researchers and industries are increasingly exploring its potential in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders, aligning with current trends in precision medicine.
One of the most searched questions about (2S)-5-cyclopentylpentan-2-amine revolves around its synthetic routes and enantioselective preparation. Recent advancements in asymmetric catalysis have enabled efficient synthesis of this compound, often employing chiral auxiliaries or enzymatic resolution techniques. The demand for such methods has surged due to the growing emphasis on green chemistry and sustainable manufacturing, topics highly relevant in 2024’s scientific discourse.
In addition to its synthetic utility, 2227699-45-6 has been studied for its physicochemical properties, such as logP (lipophilicity) and pKa, which are critical for drug-likeness predictions. These parameters are frequently queried in databases like PubChem and Reaxys, reflecting the compound’s importance in ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Its cyclopentyl ring contributes to enhanced metabolic stability, a feature highly sought after in small-molecule therapeutics.
The application of (2S)-5-cyclopentylpentan-2-amine extends to peptide mimetics and scaffold diversification, areas trending in AI-driven drug design. Computational tools like molecular docking and QSAR modeling often utilize such scaffolds to optimize binding affinity. This aligns with the rise of digital chemistry platforms, a hot topic among researchers leveraging machine learning for compound optimization.
Another key aspect of CAS No. 2227699-45-6 is its role in stereoselective synthesis. The (2S)-configuration is pivotal for achieving desired biological activity, as enantiopurity is a recurring theme in FDA approvals. Searches for chiral purity analysis methods, such as HPLC with chiral columns or circular dichroism (CD), highlight the industry’s focus on quality control for such intermediates.
From a commercial perspective, suppliers of (2S)-5-cyclopentylpentan-2-amine often emphasize its batch-to-batch consistency and scalability, addressing FAQs about GMP compliance and cost-effective production. The compound’s niche applications in high-value agrochemicals and flavor/fragrance industries further broaden its market relevance.
In summary, 2227699-45-6 represents a versatile building block with interdisciplinary appeal. Its integration into cutting-edge research and alignment with sustainability goals ensure its continued prominence in scientific literature and industrial workflows.
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